4,4-dimethylpiperidin-3-ol
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Overview
Description
4,4-Dimethylpiperidin-3-ol is a heterocyclic organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, characterized by the presence of two methyl groups at the fourth carbon and a hydroxyl group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpiperidine with ethanol to form an ethanol solution of 2,5-dimethylpiperidine. This solution is then treated with hydrochloric acid under heating to produce the hydrochloride salt. The final step involves neutralizing the hydrochloride salt with a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products:
Oxidation: Formation of 4,4-dimethylpiperidin-3-one.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of halogenated or aminated piperidine derivatives
Scientific Research Applications
4,4-Dimethylpiperidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
4-Hydroxypiperidine: Similar structure but lacks the two methyl groups.
3,3-Dimethylpiperidine: Lacks the hydroxyl group at the third carbon.
4,4-Dimethylpiperidin-2-one: Contains a ketone group instead of a hydroxyl group
Uniqueness: 4,4-Dimethylpiperidin-3-ol is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
CAS No. |
955082-91-4 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6(7)9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
HQLSXLMTYLOKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1O)C |
Purity |
95 |
Origin of Product |
United States |
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